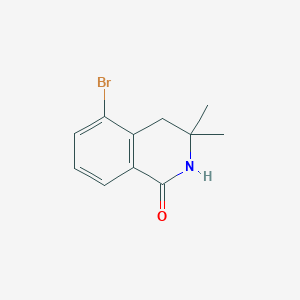

5-溴-3,3-二甲基-1,2,3,4-四氢异喹啉-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one involves various methods. For instance, a Schiff base ligand closely related to the compound of interest was synthesized through a condensation reaction, which also led to the formation of metal complexes with different geometries . Another approach for synthesizing related structures is a copper-catalyzed oxidative cyclization protocol, which allows the formation of 5,6-dihydropyrrolo[2,1-a]isoquinolines from tetrahydroisoquinolines, bromoketones, and alkenes . Additionally, brominated tetrahydroisoquinolines were semisynthesized from brominated tyrosine derivatives isolated from the red alga Rhodomela confervoides . These methods demonstrate the versatility in synthesizing brominated tetrahydroisoquinoline derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the Schiff base ligand and its metal complexes were characterized by IR, UV-Vis, mass spectrometry, 1H NMR, ESR, XRD, and thermal studies . The crystal structure of an isoquinolinium compound was determined, and Hirshfeld surface analysis was used to establish the intermolecular contacts within the crystal lattice . These analyses are crucial for understanding the three-dimensional arrangement and potential reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to form complexes with metals, as seen in the Schiff base ligand that forms stable complexes with various metal ions . The copper-catalyzed aerobic cyclizations indicate that tetrahydroisoquinolines can undergo reactions with bromoketones and alkenes to form complex structures . Additionally, the radical-mediated cyclization of norephedrine derived o-bromobenzamides shows the potential for stereoselective synthesis of substituted tetrahydroisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are diverse. The Schiff base ligand and its metal complexes have been studied for their magnetic susceptibility, conductance data, and thermal stability . The stability of a brominated naphthoquinone derivative in ethanol was investigated, providing insights into the degradation kinetics and activation parameters of such compounds . The pharmacological properties, including anticonvulsant and hypnotic activities, have been evaluated for an isoquinolinium compound, demonstrating the potential biological relevance of these molecules .

Biological Evaluation and Case Studies

The biological activities of related compounds have been explored in various studies. The Schiff base ligand and its metal complexes were screened for in vitro antibacterial and antifungal activities, as well as DNA cleavage and antioxidant activities . The anticonvulsant and hypnotic activities of an isoquinolinium compound were also evaluated, highlighting the potential therapeutic applications of these molecules . These studies provide a foundation for understanding the biological significance of brominated tetrahydroisoquinoline derivatives and their potential use in medicinal chemistry.

科学研究应用

生物活性化合物的合成

5-溴-3,3-二甲基-1,2,3,4-四氢异喹啉-1-酮一直是合成各种生物活性化合物的关键中间体。例如,它已被用于合成AMPA受体拮抗剂,如SPD 502。合成涉及多个步骤,包括桑迈尔吲哚合成和铃木偶联,展示了该化合物在复杂化学反应中的多功能性(Geng, 2011)。

σ受体的配体

这种化合物还被研究作为σ受体的潜在配体。对四氢异喹啉基苯甲酰胺的修饰,包括5-溴-3,3-二甲基-1,2,3,4-四氢异喹啉-1-酮的衍生物,已被分析其对σ受体的亲和力。研究为了解四氢异喹啉环系统对受体结合亲和力和选择性的重要性提供了见解(Xu, Lever & Lever, 2007)。

金属配合物的合成

该化合物在与过渡金属形成金属配合物方面起着关键作用,如涉及Cr(III)、Fe(III)、Co(II)、Cu(II)和Zn氯化物的配位化合物。这些配合物的结构已通过X射线衍射和红外光谱以及电子吸收光谱进行了研究,表明其在无机化学和材料科学中的实用性(Sokol et al., 2004)。

生物碱衍生物的合成

此外,它在合成1-芳基-6,7-二甲氧基-1,2,3,4-四氢异喹啉生物碱衍生物方面发挥着至关重要的作用,强调了其在制药和药物发现领域的重要性。合成探讨了Pictet–Spengler反应,并对理解药物设计中的结构毒性关系具有重要意义(Azamatov et al., 2023)。

作用机制

Target of Action

5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a derivative of tetrahydroisoquinolines . Tetrahydroisoquinolines are known to be a key fragment of a diverse range of alkaloids and bioactive molecules . They have been found to function as antineuroinflammatory agents . .

Mode of Action

It is known that tetrahydroisoquinolines can undergo various multicomponent reactions, including isomerization of iminium intermediate . These reactions can lead to the formation of various biologically active compounds .

Biochemical Pathways

Tetrahydroisoquinolines are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Tetrahydroisoquinolines are known to display multifarious biological activities , suggesting that this compound may have similar effects.

属性

IUPAC Name |

5-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-8-7(10(14)13-11)4-3-5-9(8)12/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNXDGXZBFVYGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC=C2Br)C(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2508638.png)

![3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2508640.png)

![6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508642.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2508660.png)